molecular formula C15H21IN2O2 B052012 Iodopride CAS No. 115860-70-3

Iodopride

Katalognummer: B052012
CAS-Nummer: 115860-70-3
Molekulargewicht: 388.24 g/mol
InChI-Schlüssel: JHMTYLJMPBFCTD-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iodopride, also known as this compound, is a useful research compound. Its molecular formula is C15H21IN2O2 and its molecular weight is 388.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Iodopride, a radiolabeled compound, has garnered attention for its potential applications in medical imaging and its interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including pharmacokinetics, receptor binding studies, and clinical implications.

Overview of this compound

This compound is primarily known as a dopamine D2 receptor radioligand used in positron emission tomography (PET) imaging. It is a derivative of the benzamide class and is utilized to visualize dopamine receptor activity in various neurological conditions. The compound's structure allows it to interact selectively with dopamine receptors, making it valuable in both research and clinical settings.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key pharmacokinetic parameters include:

Parameter Value
C_max (ng/mL) 0.35%/g in striatal uptake
T_max (hours) 40 min post-injection
Half-life Not specified in the available literature

This compound exhibits rapid absorption following intravenous administration, with peak concentrations observed shortly after dosing. The compound's distribution is influenced by its affinity for dopamine receptors, particularly in the brain regions associated with dopaminergic signaling.

Receptor Binding Studies

This compound's affinity for dopamine D2 receptors has been extensively documented. In vivo studies using rat models have demonstrated that this compound competes effectively with other radioligands for receptor binding. For instance, a study reported that this compound showed significant uptake in the striatum compared to the cerebellum, indicating a preferential binding to D2 receptors located in dopaminergic pathways.

Case Study: Striatal Uptake

In one experiment, rats were administered this compound and subsequently analyzed for regional brain uptake:

  • Striatal uptake : 0.35%/g
  • Cerebellar uptake : Significantly lower than striatal levels
  • Peak ratios : High striatal-to-cerebellar ratios indicate selective receptor binding properties.

These findings suggest that this compound can be utilized as an effective tool for assessing dopaminergic function in various neurological disorders.

Clinical Applications

This compound's primary clinical application lies in its use as a radioligand for PET imaging to evaluate conditions such as Parkinson's disease, schizophrenia, and other neurodegenerative disorders. Its ability to provide insights into dopamine receptor availability and function makes it invaluable for both diagnostic and therapeutic monitoring.

Clinical Study Findings

A clinical study evaluated the effects of this compound on gastric motility and accommodation in patients with functional dyspepsia. The results indicated no significant improvement in gastric emptying or accommodation when compared to placebo:

Variable This compound Placebo P value
Gastric volume changeNo effect observed--
Maximum tolerated volumeNo effect observed--

These results highlight the need for further investigation into this compound's broader physiological effects beyond its established role in imaging.

Wissenschaftliche Forschungsanwendungen

Radioligand for Imaging

Overview : Iodopride serves as a radioligand, particularly useful in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. It is utilized to visualize dopamine D2 receptors in the human brain, which are crucial for understanding various neurological conditions.

Mechanism : The compound is labeled with radioactive isotopes such as iodine-123 or iodine-125, allowing it to bind selectively to D2 receptors. This binding enables researchers to observe receptor distribution and density in vivo, providing insights into conditions like schizophrenia and Parkinson's disease.

Research Findings : Studies have shown that this compound exhibits a high striatum-to-cerebellum ratio, indicating its effectiveness in distinguishing between different brain regions. For instance, SPECT images using [^125I]this compound have demonstrated significant binding potential similar to other known ligands like [^125I]iodobenzamide (IBZM) .

Neuropharmacological Research

Role in Neuropharmacology : this compound has been investigated as a potential neuroleptic agent due to its affinity for dopamine receptors. Its analogs have been explored for their behavioral pharmacology, contributing to the understanding of antipsychotic mechanisms.

Behavioral Studies : Research indicates that this compound and its derivatives can modulate dopaminergic activity, which is pivotal in treating psychiatric disorders. For example, studies have linked the compound's binding properties to therapeutic effects in animal models of psychosis .

Comparative Analysis of this compound with Other Ligands

Ligand Binding Affinity (pM) Imaging Technique Applications
This compound20-30SPECT/PETImaging D2 receptors
IBZMModerateSPECTImaging D2 receptors
EpideprideHighSPECTImaging extrastriatal D2 receptors

Case Studies and Clinical Applications

Several case studies have highlighted the clinical significance of this compound in diagnosing and monitoring neuropsychiatric disorders:

  • Schizophrenia Diagnosis : A study utilized this compound to assess dopamine receptor availability in patients with schizophrenia, demonstrating altered receptor binding patterns compared to healthy controls.
  • Parkinson's Disease Monitoring : this compound imaging has been employed to evaluate changes in dopamine receptor density over the course of Parkinson's disease treatment, aiding in therapeutic decision-making.

Eigenschaften

CAS-Nummer

115860-70-3

Molekularformel

C15H21IN2O2

Molekulargewicht

388.24 g/mol

IUPAC-Name

N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide

InChI

InChI=1S/C15H21IN2O2/c1-3-18-8-4-5-12(18)10-17-15(19)13-9-11(16)6-7-14(13)20-2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,17,19)/t12-/m1/s1

InChI-Schlüssel

JHMTYLJMPBFCTD-GFCCVEGCSA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)I)OC

Isomerische SMILES

CCN1CCC[C@@H]1CNC(=O)C2=C(C=CC(=C2)I)OC

Kanonische SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)I)OC

Key on ui other cas no.

115860-70-3

Synonyme

iodopride
iodopride 125I hydrochloride, (S)-isomer
iodopride HCl, (R)-isomer
iodopride hydrochloride, (S)-isomer
iodopride, (S)-isomer
N-((1-ethyl-2-pyrrolidinyl)methyl)-5-iodo-2-methoxybenzamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.